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molecular formula C11H11NO B8293860 2-Cyanoethyl-2,3-dihydrobenzofuran

2-Cyanoethyl-2,3-dihydrobenzofuran

Cat. No. B8293860
M. Wt: 173.21 g/mol
InChI Key: WYMVNJLDZUBEEB-UHFFFAOYSA-N
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Patent
US05925662

Procedure details

Starting from 15.2 g (48 mmol) of 2-p-toluenesulfonyloxyethyl-2,3-dihydrobenzofuran (compound described in the U.S. Pat. No. 4,129,655) and 3.4 g (52 mmol) of potassium cyanide in 170 ml of dimethyl sulfoxide treated under the conditions described in step 5 of Example 7, 7.7 g of product were obtained in oil form.
Name
2-p-toluenesulfonyloxyethyl-2,3-dihydrobenzofuran
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][CH2:12][CH:13]2[CH2:17][C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[O:14]2)(=O)=O)=CC=1.[C-:23]#[N:24].[K+]>CS(C)=O>[C:23]([CH2:11][CH2:12][CH:13]1[CH2:17][C:16]2[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=2[O:14]1)#[N:24] |f:1.2|

Inputs

Step One
Name
2-p-toluenesulfonyloxyethyl-2,3-dihydrobenzofuran
Quantity
15.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCC1OC2=C(C1)C=CC=C2)C
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
170 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCC1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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